Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

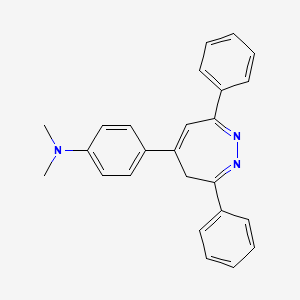

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- is a complex organic compound that belongs to the class of diazepines. This compound is characterized by the presence of a benzenamine group attached to a diazepine ring, which is further substituted with diphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the diazepine ring through cyclization reactions. This is followed by the introduction of the benzenamine group and the diphenyl substituents. Common reagents used in these reactions include aniline derivatives, phenylboronic acids, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine and diazepine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted diazepines, quinone derivatives, and various amine compounds.

Scientific Research Applications

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-

- 3-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-2-methyl-1H-indole

- 3-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-1-methyl-1H-indole

Uniqueness

The uniqueness of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- lies in its specific substitution pattern and the presence of both benzenamine and diazepine moieties. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-, also known by its CAS number 32059-53-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N, indicating a complex structure that includes a diazepine ring and multiple phenyl groups. The presence of these functional groups suggests possible interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to benzenamine derivatives. For instance, compounds containing diazepine structures have shown selective cytotoxicity against various cancer cell lines. A study evaluating related diazepine derivatives demonstrated significant activity against human colon carcinoma cells, with some compounds achieving IC50 values in the nanomolar range .

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | CCRF-CEM (leukemia) | 10 |

| Compound B | Human colon carcinoma | 700 |

Neuroprotective Effects

The neuroprotective properties of related compounds have also been investigated. For example, derivatives exhibiting similar structures have been noted for their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal models. This suggests that benzenamine derivatives may have applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of benzenamine derivatives generally involves multi-step organic reactions, including reductive amination and cyclization processes. A notable method includes the microwave-assisted synthesis which enhances yields and reduces reaction times for aromatic amine-linked compounds .

Study on Anticancer Activity

In a comprehensive study involving several diazepine derivatives, researchers synthesized over 30 analogs and evaluated their anticancer effects. One compound exhibited an impressive selectivity towards cancer cells with minimal toxicity to normal cells. The study utilized in vitro assays to determine the efficacy of these compounds against various cancer cell lines .

Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of related compounds in zebrafish models. The findings indicated that these compounds could significantly alter neurochemical profiles associated with epilepsy, suggesting potential therapeutic benefits for seizure disorders .

Properties

CAS No. |

32059-53-3 |

|---|---|

Molecular Formula |

C25H23N3 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

4-(3,7-diphenyl-4H-diazepin-5-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C25H23N3/c1-28(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-27-25(18-22)21-11-7-4-8-12-21/h3-17H,18H2,1-2H3 |

InChI Key |

VXVJBLRSHSQLAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NN=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.